molecular formula C11H12N2O2S B2713823 1-[2-(phenylsulfanyl)acetyl]tetrahydro-3H-pyrazol-3-one CAS No. 477850-58-1

1-[2-(phenylsulfanyl)acetyl]tetrahydro-3H-pyrazol-3-one

Cat. No. B2713823
CAS RN: 477850-58-1
M. Wt: 236.29
InChI Key: UNVHGSAHRIPJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrazolidinone, with the molecular formula C11H12N2O2S . It is also known by the synonym 3-Pyrazolidinone, 1-[2-(phenylthio)acetyl]- .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The tautomerism of a similar compound, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, was investigated. An X-ray crystal structure analysis exhibits dimers of 1-phenyl-1H-pyrazol-3-ol units .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 236.29 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Fungicidal and Insecticidal Activities

Researchers have investigated derivatives of pyrazoline, such as 1-acetyl-3,-5-diarylpyrazolines, for their fungicidal and insecticidal properties. These compounds, by incorporating beta-methoxyacrylate pharmacophores, have shown promising activities against a range of fungi and insects, suggesting their potential as lead compounds for developing new agricultural products with dual fungicidal and insecticidal activities (Zhao et al., 2008).

Pharmacological Evaluation

In pharmacological research, novel derivatives of 1,3,4-oxadiazole and pyrazole have been evaluated for their potential toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involved computational and pharmacological assessments, including docking against various targets like the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), highlighting the versatile pharmacological applications of these derivatives (Faheem, 2018).

Antimicrobial Applications

Another area of application is the synthesis of novel pyrazolopyrimidines with phenylsulfonyl groups, which have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various bacteria and fungi, indicating their potential as new antimicrobial agents (Alsaedi et al., 2019).

Molecular Docking and ADME

The synthesis of multi-heterocyclic anti-bacterial drugs incorporating pyrazole structures has been explored, along with their molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These studies provide insights into the drug design process, highlighting the potential of pyrazole derivatives in the development of new antibacterial agents (Dhevaraj et al., 2019).

properties

IUPAC Name

1-(2-phenylsulfanylacetyl)pyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-10-6-7-13(12-10)11(15)8-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVHGSAHRIPJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.